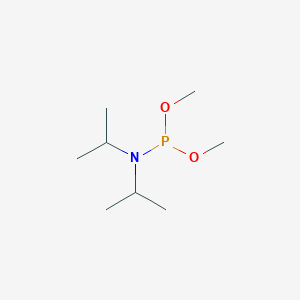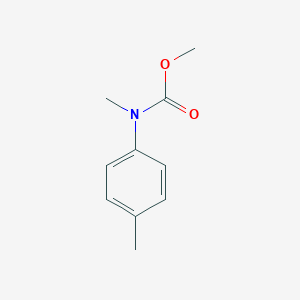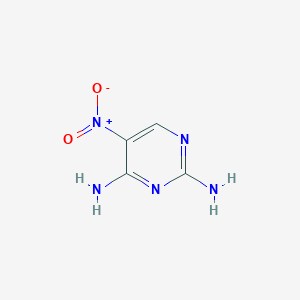
Dimethyl N,N-diisopropylphosphoramidite
Overview
Description
Dimethyl N,N-diisopropylphosphoramidite (DIPPA) is an organophosphorus compound that is widely used in synthetic organic chemistry. It is a versatile reagent that is used for a variety of applications, including the synthesis of pharmaceuticals and other organic compounds. DIPPA is a colorless, odorless, and non-toxic compound that is relatively easy to synthesize and has a wide range of applications.
Scientific Research Applications
Oligonucleotide Synthesis:
- It's used in the efficient synthesis of oligodeoxyribonucleotides, crucial for DNA synthesizers (Miura, Inoue, Ohtsuka, & Sawadaishi, 1987).
- Beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidites, related to Dimethyl N,N-diisopropylphosphoramidite, simplify DNA fragment synthesis on controlled pore glass for automated DNA-synthesis and easy deprotection and isolation (Sinha, Biernat, McManus, & Köster, 1984).
Cyclic Phosphoramidate Synthesis:
- Azido alcohols and dibenzyl N,N-diisopropylphosphoramidites can be utilized to produce 6- and 7-membered cyclic phosphoramidates, offering new synthetic methods for biologically important molecules (Wu, Bishop, Guo, & Guo, 2019).
Chemical Synthesis of Modified Nucleotides:
- 2'-O-methyloligoribonucleotides and their tetrabiotinylated derivatives, synthesized using related phosphoramidite chemistry, are highly efficient and resistant to degradation by RNA or DNA specific nucleases. This makes them useful for biochemical purification and electron microscopy of RNA-protein complexes (Sproat, Lamond, Beijer, Neuner, & Ryder, 1989).
Sequence-Encoded Polymers:
- Phosphoramidite chemistry is instrumental in the rapid synthesis of sequence-encoded polymers, which could be crucial in designing information-containing macromolecules (Al Ouahabi, Charles, & Lutz, 2015).
Mechanism of Action
Target of Action
Dimethyl N,N-diisopropylphosphoramidite primarily targets the process of oligonucleotide synthesis . It is used as a reagent in the synthesis of phosphoramidite derivatives , which are key building blocks in the formation of oligonucleotides .
Mode of Action
The compound interacts with its targets by participating in the formation of phosphoramidite internucleotide links . This is achieved through standard solid phase phosphoramidite techniques . The compound can be used as a monomer or a dimer building block , facilitating the incorporation of phosphoramidate linkages in the oligonucleotide structure .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of oligonucleotides . The compound’s role in the formation of phosphoramidite internucleotide links influences the structure and properties of the resulting oligonucleotides .
Result of Action
The result of this compound’s action is the successful synthesis of oligonucleotides with specific phosphoramidate internucleotide links . These oligonucleotides can then be used in various applications, including genetic research, drug development, and diagnostic testing .
Action Environment
The action of this compound is influenced by the conditions of the laboratory environment. For instance, the compound should be stored at temperatures between -15°C to -25°C .
properties
IUPAC Name |
N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUMNSXPAYCKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122194-07-4 | |
| Record name | Dimethyl N,N-diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dimethyl N,N-diisopropylphosphoramidite in tetrazole-catalyzed reactions?
A1: this compound (1a) serves as a useful model compound to understand the stoichiometry of tetrazole-catalyzed phosphoramidite alcoholysis reactions. [] Researchers used 1a in reactions with tetrazole in acetonitrile (MeCN) to elucidate the reaction mechanism. This helped to confirm that one mole of diisopropyl N,N-diisopropylphosphoramidite reacts with one mole of tetrazole to produce one mole of diisopropyl tetrazolylphosphite and one mole of diisopropylamine. [] This understanding is crucial for optimizing synthetic protocols using phosphoramidites.
Q2: Can you explain the significance of the reaction between azido alcohols and this compound?
A2: This reaction offers a new route to synthesize cyclic phosphoramidates, valuable compounds in various fields. [] The research explored how different azido alcohols (β-, γ-, and δ-) interacted with this compound. [] Interestingly, γ- and δ-azido alcohols yielded 6- and 7-membered cyclic phosphoramidates, respectively, highlighting a novel synthetic pathway for these biologically relevant structures. [] Further research into this reaction could unlock new possibilities in medicinal chemistry and beyond.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![p-Ethylcalix[7]arene](/img/structure/B43631.png)


